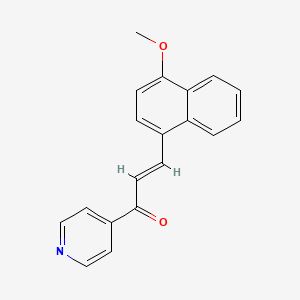
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one
Descripción general
Descripción
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNPA is a member of the chalcone family, which is a group of compounds known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one varies depending on its intended therapeutic application. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the nuclear factor kappa B (NF-κB) pathway. In antiviral research, this compound has been shown to inhibit viral replication by targeting viral proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the system being studied. In cancer research, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth in animal models. In diabetes research, this compound has been shown to improve glucose tolerance, reduce insulin resistance, and decrease blood glucose levels in animal models. In inflammation research, this compound has been shown to reduce inflammation, oxidative stress, and tissue damage in animal models. In antiviral research, this compound has been shown to inhibit viral replication and reduce viral load in cell culture and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has several advantages and limitations for lab experiments. Its advantages include its diverse biological activities, relatively simple synthesis method, and availability of analytical techniques for confirmation of purity. Its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, further studies are needed to elucidate its mechanism of action in various systems and to identify potential drug targets.
Aplicaciones Científicas De Investigación
3-(4-methoxy-1-naphthyl)-1-(4-pyridinyl)-2-propen-1-one has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antiviral activities. This compound has also been investigated for its neuroprotective and antimalarial properties.
Propiedades
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-22-19-9-7-14(16-4-2-3-5-17(16)19)6-8-18(21)15-10-12-20-13-11-15/h2-13H,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBGDTTZLJJWIJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



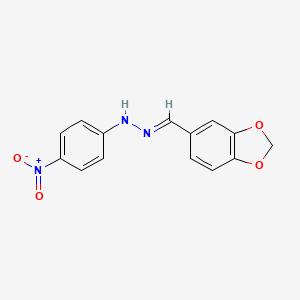
![({5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836756.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B3836760.png)
![4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3836766.png)



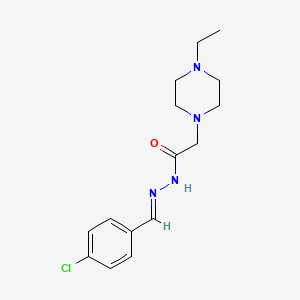
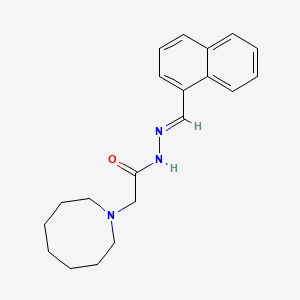
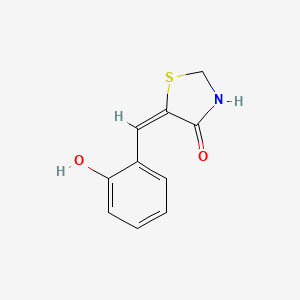
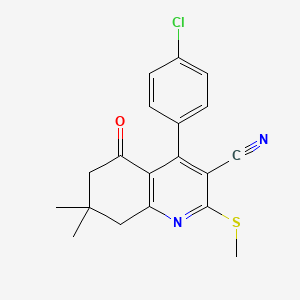
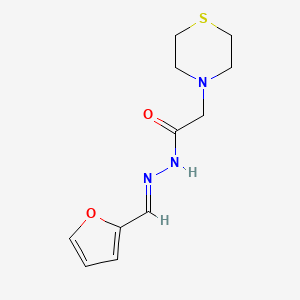
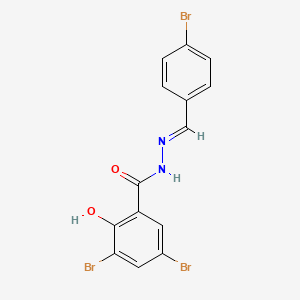
![2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone](/img/structure/B3836839.png)